[(4-Bromo-2,5-difluorophenyl)methyl](methyl)amine
Description
(4-Bromo-2,5-difluorophenyl)methylamine is an organic compound that features a bromine atom, two fluorine atoms, and a methylamine group attached to a benzene ring
Properties
Molecular Formula |
C8H8BrF2N |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
1-(4-bromo-2,5-difluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H8BrF2N/c1-12-4-5-2-8(11)6(9)3-7(5)10/h2-3,12H,4H2,1H3 |
InChI Key |
HMHJCVXGMXIKSF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1F)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-difluorophenyl)methylamine typically involves the following steps:
Fluorination: The addition of fluorine atoms to specific positions on the benzene ring.
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of (4-Bromo-2,5-difluorophenyl)methylamine may involve large-scale bromination and fluorination processes followed by amination. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-difluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
(4-Bromo-2,5-difluorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and liquid crystals.
Chemical Biology: It can be used to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-difluorophenyl)methylamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The methylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
(4-Bromo-2,5-difluorophenyl)methylamine can be compared to other similar compounds, such as:
4-Bromo-2,5-difluoroaniline: Similar structure but lacks the methylamine group.
4-Bromo-2,5-difluorobenzylamine: Similar structure but with a benzylamine group instead of a methylamine group.
The presence of the methylamine group in (4-Bromo-2,5-difluorophenyl)methylamine makes it unique, as it can participate in different types of chemical reactions and interactions compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
